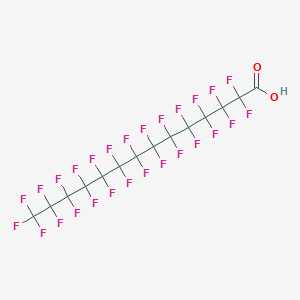

全氟十四烷酸

描述

全氟十四烷酸是一种长链全氟羧酸,由 14 个碳原子组成。 这种化合物常见于工业和消费品中,如照相胶片、灭火泡沫、洗涤剂和杀虫剂

科学研究应用

全氟十四烷酸具有广泛的科学研究应用,包括:

化学: 用作分析环境样品中全氟烷基物质的参考物质。

生物学: 研究其对斑马鱼胚胎线粒体功能和氧化应激的影响.

医学: 研究其潜在的内分泌干扰特性和生殖毒性.

工业: 用于生产高性能材料,如润滑剂和涂料.

作用机制

全氟十四烷酸主要通过与细胞膜和线粒体功能的相互作用发挥作用。它通过增加活性氧的产生和改变与线粒体生物能量相关的基因表达来诱导氧化应激。 这会导致线粒体损伤和细胞功能受损 .

生化分析

Biochemical Properties

Perfluorotetradecanoic acid interacts with various enzymes, proteins, and other biomoleculesIt has been suggested that perfluorotetradecanoic acid may affect lipid metabolism and insulin signaling

Cellular Effects

Perfluorotetradecanoic acid has been shown to induce mitochondrial damage and oxidative stress in zebrafish embryos and larvae . It increases the expression levels of mitochondrial-related genes and oxidative stress-related genes

Molecular Mechanism

It is known to induce mitochondrial damage and oxidative stress, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .

Dosage Effects in Animal Models

In animal models, perfluorotetradecanoic acid has been shown to decrease serum testosterone levels and epididymal sperm count at 56 days post-Leydig cell ablation in a rat model of Leydig cell regeneration . The effects of different dosages of perfluorotetradecanoic acid in animal models are not well studied.

准备方法

合成路线和反应条件

全氟十四烷酸可以通过十四烷酸的电化学氟化合成。此过程涉及使用无水氟化氢作为氟化剂,并使用电流驱动反应。 反应条件通常包括 -20°C 至 0°C 的温度范围和 100-200 mA/cm² 的电流密度 .

工业生产方法

在工业环境中,全氟十四烷酸是使用类似的电化学氟化过程生产的。大规模生产涉及使用专门的设备来处理高反应性和腐蚀性的氟化氢。 该过程经过精心控制,以确保最终产品的纯度和产量 .

化学反应分析

反应类型

全氟十四烷酸会发生多种类型的化学反应,包括:

氧化: 此反应涉及向化合物中添加氧气,通常会导致形成全氟羧酸盐。

还原: 此反应涉及去除氧气或添加氢气,导致形成全氟醇。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和过氧化氢,通常在酸性条件下进行。

还原: 常用试剂包括氢化锂铝和硼氢化钠,通常在无水条件下进行。

形成的主要产物

氧化: 全氟羧酸盐

还原: 全氟醇

取代: 全氟磺酸盐

相似化合物的比较

类似化合物

- 全氟癸酸

- 全氟十一烷酸

- 全氟十三烷酸

独特性

全氟十四烷酸的独特之处在于其与其他全氟烷基物质相比,具有更长的碳链长度。 这种更长的链长有助于其更高的稳定性和抗降解性,使其在需要持久性能的应用中特别有用 .

生物活性

Perfluorotetradecanoic acid (PFTeDA) is a long-chain perfluoroalkyl acid (PFAA) known for its widespread use in various industrial applications, including firefighting foams and photographic films. This compound has garnered attention due to its potential biological effects, particularly concerning oxidative stress, reproductive toxicity, and neurobehavioral impacts. This article synthesizes current research findings on the biological activity of PFTeDA, including case studies and data tables.

PFTeDA exerts its biological effects primarily through mechanisms that induce oxidative stress and apoptosis in various cell types. Research indicates that PFTeDA can disrupt mitochondrial function and alter gene expression related to oxidative stress.

1.1 Mitochondrial Dysfunction

A study on zebrafish embryos revealed that exposure to PFTeDA led to increased expression of mitochondrial-related genes, such as cox1 and mt-nd3, at higher concentrations (10 µM). However, no significant changes were observed in oxidative respiration parameters, suggesting that while gene expression is affected, mitochondrial bioenergetics may remain stable under certain conditions .

1.2 Leydig Cell Function

In male Sprague-Dawley rats, PFTeDA exposure significantly impaired Leydig cell function. The compound reduced serum testosterone levels at doses as low as 1 mg/kg/day, while increasing luteinizing hormone levels at higher doses. The underlying mechanism involved increased oxidative stress markers and apoptosis in Leydig cells, evidenced by elevated malondialdehyde levels and decreased antioxidant enzyme activities .

2. Neurobehavioral Effects

Research indicates that PFTeDA exposure during critical developmental windows may lead to neurobehavioral deficits. A meta-analysis highlighted that long-chain PFASs like PFTeDA can have pronounced effects on neurodevelopment when exposure occurs during sensitive periods .

3.1 Zebrafish Study

- Objective : To evaluate the effects of PFTeDA on zebrafish development.

- Method : Zebrafish embryos were exposed to varying concentrations of PFTeDA (0.01 to 10 µM) for seven days.

- Findings :

3.2 Rat Study on Leydig Cells

- Objective : To assess the impact of PFTeDA on male reproductive health.

- Method : Male rats were administered PFTeDA via gavage at doses of 0, 1, 5, and 10 mg/kg/day.

- Findings :

4. Data Tables

5. Conclusion

The biological activity of perfluorotetradecanoic acid (PFTeDA) underscores its potential toxicity across various biological systems. The compound induces oxidative stress and disrupts hormonal functions, particularly affecting reproductive health in males. Furthermore, neurodevelopmental risks associated with PFTeDA exposure highlight the need for ongoing research to fully understand its implications for human health and environmental safety.

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDINRUXCKIXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F27COOH, C14HF27O2 | |

| Record name | Perfluoro-n-tetradecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059921 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-06-7 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosafluorotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoromyristic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。